

Application Note & Protocol: Pharmacokinetic Analysis of Triazolopyrimidine-Based DHODH Inhibitors in Mice

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Compound of Interest

Compound Name: *DSM74*

Cat. No.: *B1670969*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for conducting a pharmacokinetic (PK) analysis of triazolopyrimidine-based inhibitors of Plasmodium dihydroorotate dehydrogenase (DHODH), such as **DSM74** and its analogs, in a murine model. The triazolopyrimidine class of compounds, including the clinical candidate DSM265, are potent inhibitors of the parasite's de novo pyrimidine biosynthesis pathway, a critical pathway for parasite survival as it lacks pyrimidine salvage machinery.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their development as antimalarial drugs. This protocol is based on established methodologies for preclinical pharmacokinetic studies in mice.[3]

While specific pharmacokinetic data for **DSM74** in mice is not publicly available, this document will utilize data from its close and well-studied analog, DSM265, as a representative example to illustrate the experimental procedures and data presentation. DSM265 has been shown to be a potent inhibitor of Plasmodium DHODH and has undergone extensive preclinical profiling, including pharmacokinetic studies in mice.[2][4]

Data Presentation: Pharmacokinetic Parameters of DSM265

The following table summarizes the pharmacokinetic parameters of DSM265 in humans, which provides a reference for the types of data that would be generated in a murine study. Murine studies are essential for early-stage drug development to predict human pharmacokinetics.[\[5\]](#)

Parameter	Symbol	Value (in Humans)	Unit	Description
Maximum Plasma Concentration	C _{max}	9,986	ng/mL	The highest concentration of the drug observed in the plasma. [1]
Time to Maximum Concentration	T _{max}	2	h	The time at which C _{max} is reached. [1]
Area Under the Curve (0 to ∞)	AUC _{0-∞}	1,807,590	ng·h/mL	The total drug exposure over time. [1]
Elimination Half-Life	t _{1/2}	140.3	h	The time required for the drug concentration in the plasma to decrease by half. [1]

Experimental Protocols

This section details the methodologies for conducting a single-dose pharmacokinetic study of a triazolopyrimidine-based compound in mice.

Animal Model

- Species/Strain: Male or female CD-1 or BALB/c mice are commonly used for pharmacokinetic studies.^[6] For studies involving parasite-infected animals, immunodeficient strains such as SCID mice may be utilized.^[2]
- Age/Weight: 6-8 weeks old, with a bodyweight of 20-25 g.
- Acclimation: Animals should be acclimated for at least one week before the experiment.
- Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

Dosing and Formulation

- Dose Levels:
 - Intravenous (IV): A typical dose is 5 mg/kg for assessing absolute bioavailability.
 - Oral (PO): A typical dose is 10-20 mg/kg to evaluate oral absorption.
- Formulation: The compound should be formulated in a vehicle suitable for the route of administration. A common vehicle for oral administration is a suspension in 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.1% (v/v) Tween 80 in water. For intravenous administration, the compound may be dissolved in a vehicle such as 5% DMSO, 40% PEG 400, and 55% water.
- Administration:
 - IV: Administered as a bolus injection into the tail vein.
 - PO: Administered via oral gavage.

Blood Sample Collection

- Method: Serial blood sampling from the tail vein or retro-orbital sinus is a common practice.^[3] A terminal blood sample can be collected via cardiac puncture.
- Time Points: Blood samples (approximately 50-100 μ L) should be collected at the following time points post-dose:

- IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
- PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
- Sample Processing:
 - Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
 - Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
 - Transfer the plasma supernatant to clean microcentrifuge tubes.
 - Store the plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard method for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.^[7]

- Sample Preparation:
 - Thaw plasma samples on ice.
 - Perform protein precipitation by adding three volumes of cold acetonitrile containing an internal standard to one volume of plasma.
 - Vortex the mixture for 1 minute.
 - Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in a suitable mobile phase for injection onto the LC-MS/MS system.

- LC-MS/MS System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
- Chromatographic Conditions (Illustrative):
 - Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A linear gradient from 5% to 95% Mobile Phase B over a few minutes.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5-10 μ L.
- Mass Spectrometry Conditions (Illustrative):
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the analyte and internal standard need to be optimized.

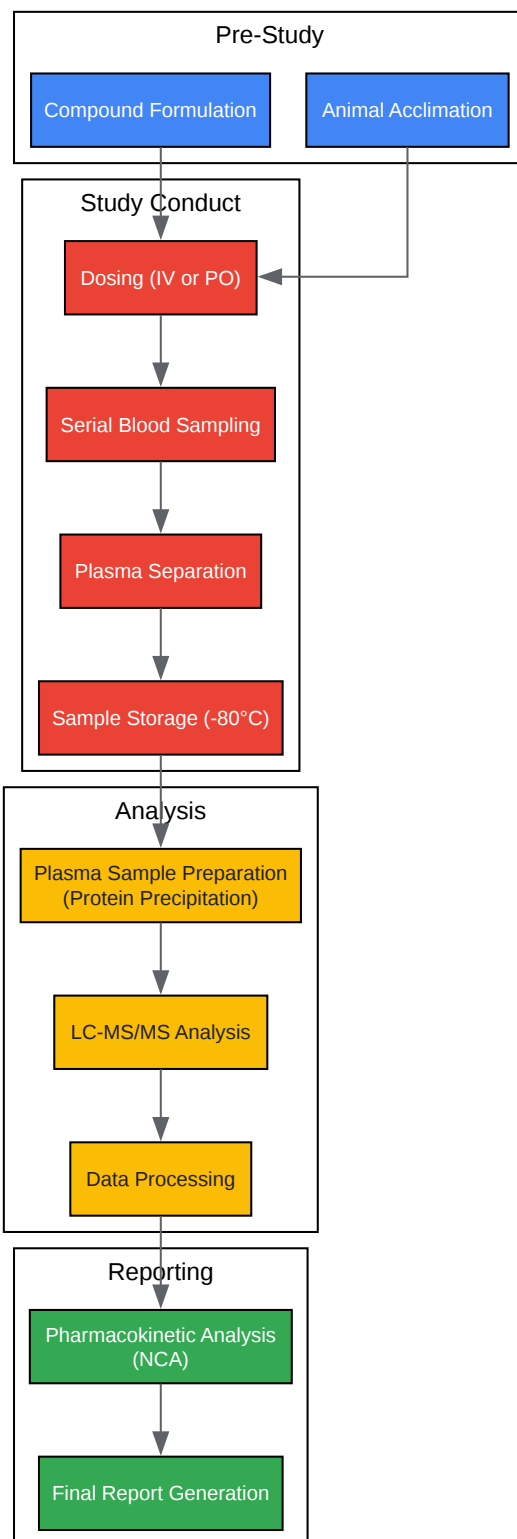
Pharmacokinetic Data Analysis

The plasma concentration-time data for each animal is analyzed using non-compartmental analysis (NCA) with software such as WinNonlin. The key pharmacokinetic parameters (C_{max} , T_{max} , AUC, $t_{1/2}$, clearance, and volume of distribution) are then calculated.

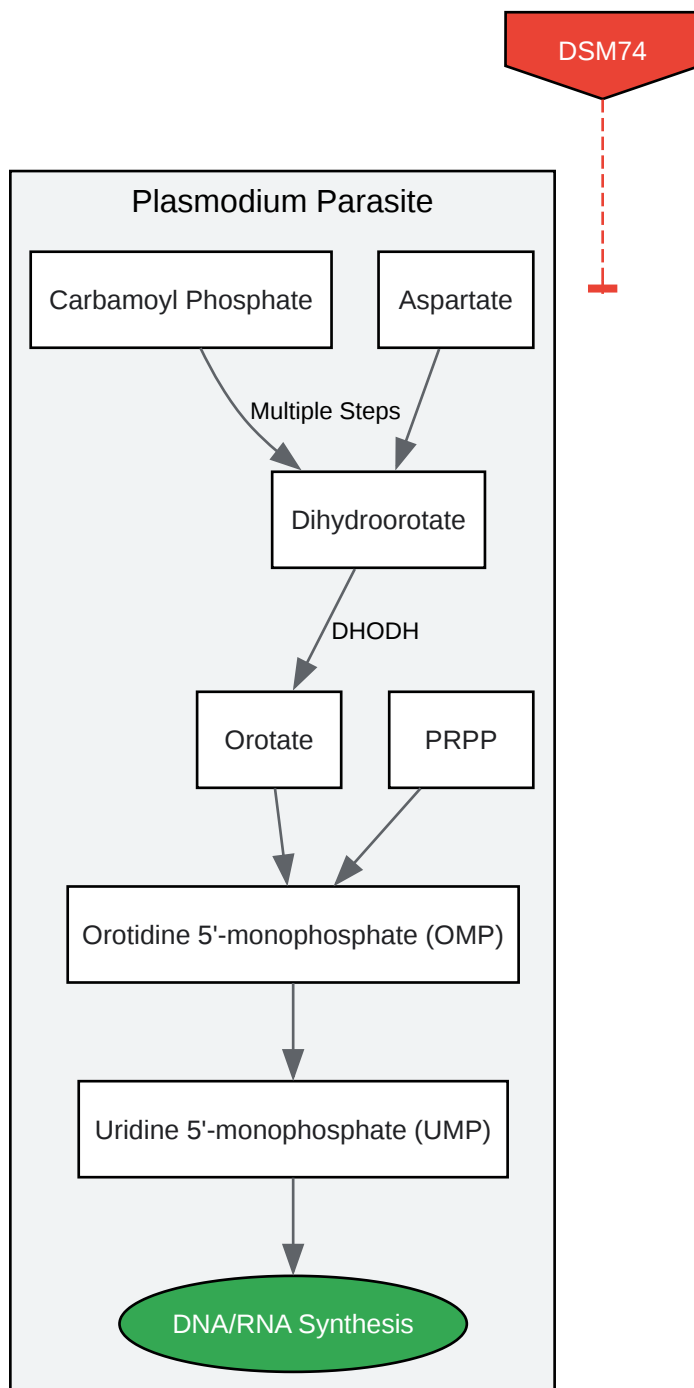
Visualizations

Experimental Workflow Diagram

Pharmacokinetic Study Workflow



De Novo Pyrimidine Biosynthesis Pathway Inhibition



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